molecular formula C7H8FNO3S B2671816 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide CAS No. 1513613-79-0

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide

Cat. No.: B2671816
CAS No.: 1513613-79-0
M. Wt: 205.2
InChI Key: TVFXNSMAPPHQOA-UHFFFAOYSA-N
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Description

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide is a fluorinated benzenesulfonamide derivative characterized by a hydroxymethyl (-CH2OH) group at the para position relative to the sulfonamide moiety and a fluorine atom at the ortho position. The fluorine atom at position 2 likely influences electronic properties, such as altering the pKa of the sulfonamide group and enhancing metabolic stability, a feature common in drug design .

Properties

IUPAC Name

2-fluoro-4-(hydroxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO3S/c8-6-3-5(4-10)1-2-7(6)13(9,11)12/h1-3,10H,4H2,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVFXNSMAPPHQOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CO)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513613-79-0
Record name 2-fluoro-4-(hydroxymethyl)benzene-1-sulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide typically involves the introduction of the fluorine and hydroxymethyl groups onto the benzenesulfonamide core. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable fluorinating agent is used to introduce the fluorine atom. The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale S_NAr reactions using fluorinating agents such as potassium fluoride or cesium fluoride. The hydroxymethylation step can be achieved using formaldehyde and a reducing agent like sodium borohydride. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: 2-Fluoro-4-(carboxymethyl)benzenesulfonamide.

    Reduction: this compound.

    Substitution: 2-Substituted-4-(hydroxymethyl)benzenesulfonamide derivatives.

Scientific Research Applications

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(hydroxymethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death. The fluorine atom enhances the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent-driven properties are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hypothesized Properties
2-Fluoro-4-methylbenzenesulfonamide C7H8FNO2S 189.21 -CH3 (para) Moderate hydrophobicity; increased metabolic stability due to fluorine
5-Bromo-2-fluoro-4-methylbenzenesulfonamide C7H6BrFNO2S 282.10 -Br (meta), -CH3 (para) High steric bulk; potential halogen bonding interactions
2-Fluoro-N-[4-(4-methyl-5-oxo-tetrazolyl)phenyl]benzenesulfonamide C14H12FN5O3S 365.34 Tetrazole ring (para) Enhanced metal-binding capacity; bioisosteric replacement for carboxylates
2-Fluoro-4-(3-methyl-2,5-dioxo-pyrrolidinyl)benzenesulfonamide C17H15FN2O4S 362.38 Pyrrolidinone (para) Increased lipophilicity; potential CNS activity due to bulky substituent

Notes:

  • Hydroxymethyl vs. Methyl (2-Fluoro-4-methylbenzenesulfonamide): The hydroxymethyl group in the target compound introduces a polar hydroxyl group, likely improving solubility and hydrogen-bonding capacity compared to the methyl group in its analog .
  • Bioisosteric Replacements (Tetrazole Derivative): The tetrazole ring in mimics carboxylate groups, suggesting applications in metalloenzyme inhibition (e.g., carbonic anhydrase).
  • Pyrrolidinone Substituent: The cyclic ketone and phenyl group in introduce conformational rigidity and lipophilicity, contrasting with the hydroxymethyl group’s flexibility and polarity.

Physicochemical Properties

  • Hydrophilicity: The hydroxymethyl group likely confers higher aqueous solubility than methyl (logP reduction by ~0.5–1.0 units) .
  • Electron-Withdrawing Effects: Fluorine at position 2 stabilizes the sulfonamide’s deprotonated form, increasing acidity (predicted pKa ~8–9) compared to non-fluorinated analogs .
  • Thermal Stability: Sulfonamides generally exhibit high thermal stability (>200°C), but hydroxymethyl’s polarity may slightly lower melting points compared to methyl or bromo derivatives.

Biological Activity

2-Fluoro-4-(hydroxymethyl)benzenesulfonamide is an organic compound with the molecular formula C7_7H8_8FNO3_3S. It is a derivative of benzenesulfonamide, characterized by the presence of a fluorine atom at the 2-position and a hydroxymethyl group at the 4-position of the benzene ring. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

The synthesis of this compound typically involves nucleophilic aromatic substitution (S_NAr), where fluorinating agents like potassium fluoride are employed to introduce the fluorine atom. The hydroxymethyl group can be introduced through formylation followed by reduction. The compound's unique structure enhances its lipophilicity and metabolic stability, making it a valuable candidate for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The sulfonamide group mimics para-aminobenzoic acid (PABA), allowing it to interfere with enzymes that utilize PABA as a substrate, disrupting essential biochemical pathways in microorganisms. The presence of the fluorine atom enhances binding affinity to target sites, thereby increasing potency against pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown that it displays bactericidal activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 μM to 125 μM .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are under investigation, but initial findings indicate promising results in various cancer cell lines .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
2-Fluoro-4-(methyl)benzenesulfonamide Methyl group instead of hydroxymethylModerate antibacterial activity
2-Fluoro-4-(hydroxymethyl)benzoic acid Hydroxymethyl group without sulfonamideLimited antimicrobial activity
4-(Hydroxymethyl)benzenesulfonamide Lacks fluorine substitutionEffective against certain bacteria

The presence of both the fluorine and hydroxymethyl groups in this compound contributes to its enhanced solubility and reactivity compared to other derivatives.

Case Studies

Several studies have documented the efficacy of this compound in clinical settings:

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated the compound's effectiveness against biofilm-forming bacteria, showing significant inhibition rates compared to standard antibiotics like ciprofloxacin .
  • Anticancer Research : Another investigation focused on the compound's ability to induce apoptosis in breast cancer cell lines, revealing a dose-dependent response that suggests potential for therapeutic use .
  • Mechanism Exploration : Research exploring the molecular interactions between this compound and bacterial enzymes provided insights into how it disrupts metabolic pathways critical for bacterial survival.

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